2-Bromo-4-(3,4-difluorophenyl)-1-butene
Description
2-Bromo-4-(3,4-difluorophenyl)-1-butene is a halogenated organic compound featuring a 1-butene backbone substituted with a bromine atom at position 2 and a 3,4-difluorophenyl group at position 3. This structure positions it as a versatile intermediate in pharmaceutical and materials chemistry. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing properties, which can enhance stability and influence reactivity in cross-coupling reactions or nucleophilic substitutions.
Properties
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDMTNKLHKYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorophenylboronic acid with a suitable brominated butene precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-difluorophenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The butene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products
Substitution Reactions: Products include 2-amino-4-(3,4-difluorophenyl)-1-butene or 2-thio-4-(3,4-difluorophenyl)-1-butene.
Oxidation Reactions: Products include 2-bromo-4-(3,4-difluorophenyl)-1,2-epoxybutane or 2-bromo-4-(3,4-difluorophenyl)-1,2-diol.
Reduction Reactions: The major product is 2-bromo-4-(3,4-difluorophenyl)butane.
Scientific Research Applications
2-Bromo-4-(3,4-difluorophenyl)-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-difluorophenyl)-1-butene involves its interaction with specific molecular targets. The bromine atom and difluorophenyl group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Key Structural Analogs
| Compound Name | Halogen (Position) | Aryl Substituent (Position) | Key Features |
|---|---|---|---|
| 2-Bromo-4-(3,4-difluorophenyl)-1-butene | Br (2) | 3,4-difluorophenyl (4) | Electron-withdrawing F groups; bulky Br atom |
| 2-Bromo-4-(3,4-dichlorophenyl)-1-butene | Br (2) | 3,4-dichlorophenyl (4) | Cl substituents increase lipophilicity |
| 2-Chloro-4-(2,4-difluorophenyl)-1-butene | Cl (2) | 2,4-difluorophenyl (4) | Smaller Cl atom; asymmetric F substitution |
| 2-Bromo-4-(2,4-difluorophenyl)-1-butene | Br (2) | 2,4-difluorophenyl (4) | Altered electronic effects due to F positions |
| 2-Chloro-4-(3,4-difluorophenyl)-1-butene | Cl (2) | 3,4-difluorophenyl (4) | Combines smaller Cl with 3,4-F pattern |
Source: Structural analogs derived from Fluorochem reports .
Structural and Reactivity Differences
Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius (Br: 1.15 Å vs. However, its higher polarizability may enhance leaving-group ability in certain contexts. Electrophilicity: The 3,4-difluorophenyl group in the target compound creates a strong electron-deficient aryl ring, favoring electrophilic aromatic substitution at meta/para positions. In contrast, 3,4-dichlorophenyl analogs (e.g., 2-Bromo-4-(3,4-dichlorophenyl)-1-butene) exhibit greater lipophilicity, which could improve membrane permeability in bioactive molecules .
Fluorine Substitution Patterns :
- 3,4-Difluorophenyl vs. 2,4-Difluorophenyl : The 3,4-F arrangement provides symmetrical electron withdrawal, while 2,4-F introduces asymmetry, altering dipole moments and crystal packing. This may impact solubility and melting points, though specific data are unavailable in the provided evidence.
Applications in Drug Development :
- Compounds with 3,4-difluorophenyl groups, such as FE@SNAP and Tos@SNAP, are precursors to MCHR1 antagonists, highlighting the pharmacological relevance of this motif . The target compound’s bromine substitution could make it a candidate for further derivatization via Suzuki-Miyaura couplings.
Biological Activity
2-Bromo-4-(3,4-difluorophenyl)-1-butene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and ongoing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈BrF₂, with a molecular weight of approximately 247.08 g/mol. The compound features a butene backbone with a bromine atom and a difluorophenyl group. This dual halogenation enhances its reactivity and interaction capabilities with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles through or mechanisms, influencing various biological pathways.
- Covalent Bond Formation : The halogen atoms may form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function and activity.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit varying degrees of biological activity depending on their functional groups and steric configurations. Preliminary studies suggest that this compound may act as a precursor for biologically active derivatives, particularly in the development of pharmaceuticals targeting specific diseases.
| Study | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| Study A | PTP1B Inhibition | 1.50 | Enhanced selectivity against other PTPs |
| Study B | Antimicrobial Activity | Varies | Effective against antibiotic-resistant strains |
Case Study 1: PTP1B Inhibition
In a study focused on developing small molecule inhibitors for protein tyrosine phosphatase 1B (PTP1B), various brominated compounds were synthesized and evaluated. Among these, a derivative closely related to this compound demonstrated significant inhibitory activity with an IC50 value of 1.50 μM. This highlights the potential of halogenated compounds in targeting metabolic pathways relevant to diabetes and obesity .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of structurally similar brominated compounds. Results indicated potent activity against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) ranged from 1-8 µM, suggesting that derivatives of this compound could serve as lead compounds for new antimicrobial agents .
Future Directions
Ongoing research aims to further elucidate the interactions of this compound with biomolecules. Investigations are focusing on:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models to assess potential clinical applications.
- Synthetic Pathways : Developing efficient synthetic routes for producing this compound and its derivatives for extensive testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
